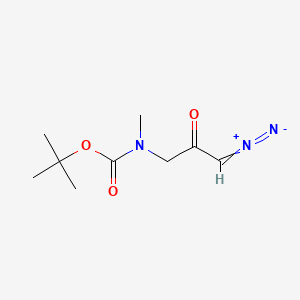
tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H13N3O3. It is known for its unique structure, which includes a diazo group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate involves its interaction with molecular targets through the diazo group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved may include nucleophilic substitution or addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-ButylN-(3-diazo-2-oxopropyl)carbamate: Similar structure but lacks the N-methyl group.
tert-ButylN-(3-diazo-2-oxopropyl)-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H15N3O3 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)12(4)6-7(13)5-11-10/h5H,6H2,1-4H3 |
Clave InChI |
HZZOXESZIPEHBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


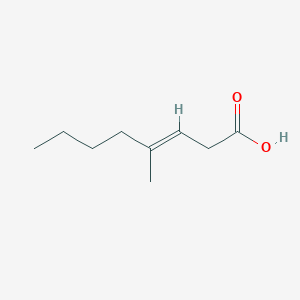
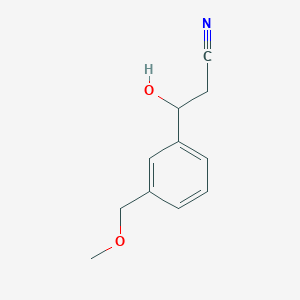
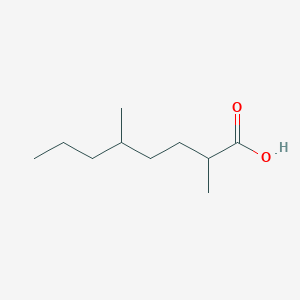
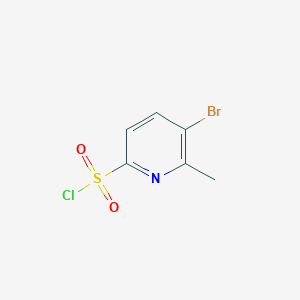
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
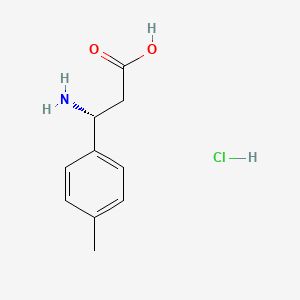
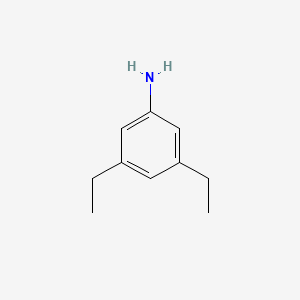
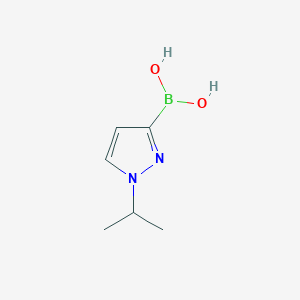
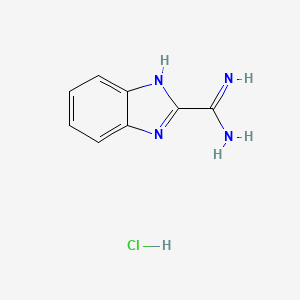
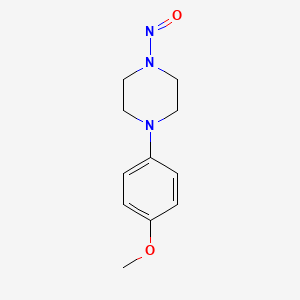
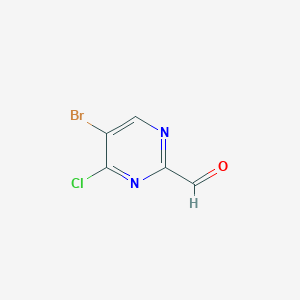
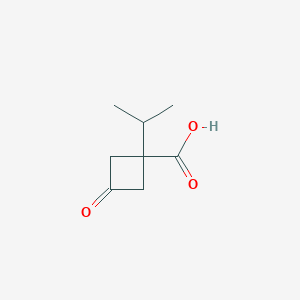
![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
